Welcome to the BenchChem Online Store!
molecular formula C12H11NO2 B3022918 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid CAS No. 400715-83-5

1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid

Cat. No. B3022918
M. Wt: 201.22 g/mol
InChI Key: LSTMANYLITXSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06919359B2

Procedure details

Lithium hydroxide (1.39 g, 33.2 mmol) is added to a solution of the product from Step 34b (1.43 g, 6.64 mmol) in 96 mL of a 1.25:1:1 H2O:MeOH:THF solvent mixture. The reaction is stirred at 50° C. for 2 h. Aqueous HCl (1N, 50 mL) is added and the resultant precipitate is collected by filtration, washed with water, and dried to give 0.851 g of 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid as a tan solid (64% yield). MS for C12H11NO2 (ESI) (M−H)+ m/z 200.1.
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
product
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
96 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH3:3][N:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:7][CH:6]=[C:5]1[C:15]([O:17]C)=[O:16].CO.Cl>O.C1COCC1>[CH3:3][N:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:7][CH:6]=[C:5]1[C:15]([OH:17])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
[OH-].[Li+]
Name
product
Quantity
1.43 g
Type
reactant
Smiles
CN1C(=CC=C1C1=CC=CC=C1)C(=O)OC
Name
Quantity
96 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resultant precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(=CC=C1C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.851 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.